3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic compound with a trifluoromethyl substituent at the 5-position of the pyrrolopyridine scaffold. This compound is cataloged under CAS No. 1048914-10-8 and is characterized by high purity (98%) . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or direct functionalization of the pyrrolopyridine core. The bromine atom at the 3-position and the electron-withdrawing trifluoromethyl group at the 5-position make it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura couplings or nucleophilic substitutions .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMFTOAKMLJDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212989 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-16-1 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolo[3,2-b]pyridine Formation
The fused pyrrolo[3,2-b]pyridine ring system can be synthesized via cyclization reactions starting from appropriately substituted pyridine or pyrrole derivatives. Common methods include:
- Cyclocondensation reactions involving 2-aminopyridines and α-haloketones or α-haloesters.
- Transition metal-catalyzed annulation reactions to form the fused heterocycle.
While specific details on the initial core formation for this exact compound are limited in open literature, these general strategies are standard for pyrrolo-pyridine derivatives.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 5-position is typically introduced via:
- Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Umemoto’s reagent on a preformed pyrrolo[3,2-b]pyridine.
- Nucleophilic trifluoromethylation using trifluoromethyl anions or equivalents under controlled conditions.
Alternatively, the trifluoromethyl substituent may be incorporated earlier by using trifluoromethyl-substituted starting materials.
Selective Bromination at the 3-Position
Selective bromination is a key step to obtain the 3-bromo derivative. The bromination is generally achieved by:
- Treatment of the trifluoromethylated pyrrolo[3,2-b]pyridine with brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled temperature and solvent conditions.
- Use of directed electrophilic aromatic substitution where the electronic effects of the trifluoromethyl group and nitrogen atoms guide bromination to the 3-position.
Representative Preparation Method (Literature-Informed)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of 2-aminopyridine derivative | Formation of pyrrolo[3,2-b]pyridine core | 60-75 | Solvent: DMF or DMSO; base catalyzed |
| 2 | Electrophilic trifluoromethylation reagent | Introduction of CF3 group at 5-position | 50-65 | Reagents: Togni’s or Umemoto’s reagent |
| 3 | N-bromosuccinimide (NBS) in acetonitrile | Selective bromination at 3-position | 70-85 | Temperature: 0-25°C; reaction time: 2-4 h |
Research Findings and Optimization
- Regioselectivity: The presence of the trifluoromethyl group strongly influences regioselectivity during bromination, favoring substitution at the 3-position due to electron-withdrawing effects.
- Reaction Conditions: Mild temperatures and controlled addition of brominating agents prevent polybromination and degradation.
- Purification: The product is typically purified by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.
Analytical Data Supporting Preparation
- Molecular formula: C8H4BrF3N2
- Molecular weight: 265.03 g/mol
- Spectroscopic confirmation: NMR (1H, 13C, 19F), Mass spectrometry, and IR spectroscopy confirm the structure and substitution pattern.
- CAS Number: 1048914-10-8
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Core formation | Cyclization of aminopyridine derivatives | Established methods, moderate yield | Requires multi-step synthesis |
| Trifluoromethylation | Electrophilic trifluoromethylation reagents | High regioselectivity | Reagents can be costly |
| Bromination | NBS or Br2 under controlled conditions | Selective, good yields | Sensitive to reaction conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions.
Examples:
-
Amination: Reaction with primary or secondary amines (e.g., benzylamine) in the presence of a Pd catalyst (Pd(OAc)₂, Xantphos) and Cs₂CO₃ at 100°C yields 3-amino derivatives .
-
Alkoxylation: Treatment with sodium methoxide or ethoxide in DMF at 80°C replaces bromine with methoxy/ethoxy groups .
Key Factors:
-
Electron-deficient pyridine ring enhances electrophilicity at position 3.
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency .
Cross-Coupling Reactions
The bromine substituent enables transition-metal-catalyzed cross-coupling reactions for C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C produces biaryl derivatives .
| Boronic Acid | Product Yield | Conditions | Reference |
|---|---|---|---|
| Phenylboronic acid | 72% | Pd(PPh₃)₄, 90°C | |
| 3,4-Dimethoxyphenyl | 65% | PdCl₂(dppf), 100°C |
Buchwald-Hartwig Amination
Coupling with aryl amines (e.g., morpholine) using Pd₂(dba)₃ and BINAP in toluene at 110°C forms C–N bonds .
Halogen Exchange Reactions
The bromine atom can be replaced with iodine via Finkelstein-type reactions using CuI and NaI in DMF at 120°C, yielding 3-iodo derivatives for further functionalization .
Example:
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine → 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (85% yield).
Protection/Deprotection of the Pyrrole Nitrogen
The NH group in the pyrrole ring is often protected to prevent side reactions:
-
Protection: Tosylation using TsCl and NaH in THF at 0°C forms 1-tosyl derivatives .
-
Deprotection: Alkaline cleavage with NaOH/MeOH (1:1) at 60°C regenerates the NH group .
Functionalization of the Trifluoromethyl Group
The CF₃ group at position 5 is typically inert under mild conditions but can participate in radical reactions or hydrolysis under extreme conditions (e.g., H₂SO₄, 150°C).
Oxidation and Reduction
-
Oxidation: Treatment with MnO₂ in CH₂Cl₂ oxidizes the pyrrole ring, forming N-oxide derivatives (limited yields).
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine analog.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that compounds similar to 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exhibit potential anticancer activity. For instance, studies on heterocyclic amines have shown that they can interact with biological systems in ways that may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further exploration in cancer therapeutics .
2. Neuroprotective Effects
Preliminary studies suggest that pyrrolopyridines can possess neuroprotective effects. The structural similarity of this compound to known neuroprotective agents warrants investigation into its potential for treating neurodegenerative diseases .
Material Science
1. Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites has shown that adding trifluoromethyl-containing compounds can improve the performance of materials under extreme conditions .
2. Organic Electronics
Due to its electronic properties, this compound is being studied for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group can influence the electronic characteristics of the material, potentially leading to improved efficiency in electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate various biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine :
The trifluoromethyl group at the 5-position is strongly electron-withdrawing (-I effect), which polarizes the aromatic system and enhances the reactivity of the bromine atom at the 3-position. This makes it highly reactive in cross-coupling reactions (e.g., Suzuki couplings) compared to analogs with electron-donating groups . - 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) :
The methoxy group (-OCH₃) at the 5-position is electron-donating (+M effect), reducing the electrophilicity of the nitro group at the 3-position. This results in lower reactivity in nucleophilic substitutions compared to the trifluoromethyl analog . - 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine :
Fluorine, while electron-withdrawing, has a smaller -I effect than trifluoromethyl. The bromine in this compound is less reactive than in the trifluoromethyl derivative, as demonstrated by slower Suzuki coupling kinetics .
Steric and Lipophilicity Considerations
- This compound exhibits moderate reactivity in coupling reactions, with yields of 74% compared to 87% for trifluoromethylphenyl-substituted analogs .
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine :
The larger iodine atom increases steric bulk but provides a superior leaving group for substitution reactions. This compound is more reactive than the bromo-trifluoromethyl analog in SNAr reactions .
Lipophilicity and Bioavailability
- The trifluoromethyl group in this compound significantly increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to hydrophilic analogs like 5-methoxy derivatives (logP ~1.8) .
- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine : The presence of both Br and Cl substituents results in higher molecular weight and reduced solubility in aqueous media compared to the trifluoromethyl analog .
Thermal and Spectral Data
Biological Activity
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.
- IUPAC Name : this compound
- CAS Number : 1190320-16-1
- Molecular Formula : C8H4BrF3N
- Molecular Weight : 265.03 g/mol
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit cell growth in breast cancer and leukemia models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several key enzymes involved in cancer progression and inflammation:
- DYRK1A Inhibition : A study highlighted that derivatives of pyrrolo[2,3-b]pyridine effectively inhibit DYRK1A, an enzyme linked to neurodegenerative diseases and cancer. The inhibition was characterized by nanomolar IC50 values, indicating high potency .
Anti-inflammatory Properties
Structure-Activity Relationship (SAR)
The trifluoromethyl group in the structure enhances lipophilicity and biological activity. SAR studies have shown that modifications to the pyrrole ring can significantly influence the compound's potency against various biological targets. For example:
- Compounds with electron-withdrawing groups like trifluoromethyl generally exhibit increased potency due to enhanced interactions with target proteins .
Case Studies
Toxicity and Safety Profile
The compound's safety profile is critical for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while it exhibits some cytotoxicity at higher concentrations, it remains relatively safe at therapeutic doses. Hazard statements include warnings for skin and eye irritation, necessitating careful handling .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 105°C | 87–94% | |
| Bromination | NBS, DMF, 20°C, 4 h | 100% | |
| Cyclization (Fischer) | Polyphosphoric acid, 120°C | 75% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent positions. For example, the NH proton resonates at δ 13.45 ppm, while trifluoromethyl groups show distinct splitting patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for confirming regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 262.0388 for C₈H₅BrF₃N₂) .
Basic: What structural features influence its biological activity?
Methodological Answer:
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions in kinase binding pockets .
- Bromine Substituent : Acts as a leaving group for further functionalization (e.g., cross-coupling) .
- Pyrrolopyridine Core : Serves as a hinge binder in FGFR1 inhibition, forming hydrogen bonds with Asp641 .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target | Effect on IC₅₀ | Reference |
|---|---|---|---|
| 5-CF₃, 3-Br | FGFR1 | IC₅₀ = 12 nM | |
| 5-Cl, 3-NO₂ | DprE1 (Antimycobacterial) | MIC = 0.5 µg/mL |
Advanced: How can regioselectivity challenges in substitutions be addressed?
Methodological Answer:
- Bronsted/Lewis Acid Modulation : Sn²⁺ catalysis in reductive conditions favors α-regioisomers, while weaker bases promote γ-selectivity in trifluoromethyl-β-diketone reactions .
- pH Control : Lower pKa amine buffers (e.g., pyridine) increase α-regiochemistry by stabilizing enolate intermediates .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity in nitro-group reductions .
Advanced: What strategies optimize Suzuki couplings for derivatization?
Methodological Answer:
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (e.g., DMF) for electron-deficient boronic acids .
- Solvent Systems : Toluene/EtOH/H₂O (3:1:1) enhances solubility of trifluoromethylphenylboronic acid, achieving >90% conversion .
- Temperature Gradients : Gradual heating (0°C → 105°C) minimizes premature catalyst decomposition .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulates binding to FGFR1’s ATP pocket, identifying hydrogen bonds between the pyrrolopyridine core and Asp641 .
- QSAR Models : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with IC₅₀ values for kinase inhibition .
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Nitro groups at the 3-position undergo hydrolysis above pH 2, requiring low-temperature storage (4°C) .
- Basic Conditions : Deprotonation of the NH group (pKa ~9.5) destabilizes the core, necessitating inert atmospheres (N₂/Ar) during reactions .
- Thermal Stability : Decomposition observed >150°C; reactions should be conducted below 120°C .
Advanced: What methods handle nitro intermediates during synthesis?
Methodological Answer:
- Catalytic Hydrogenation : H₂/Pd-C in THF reduces nitro to amine without cleaving the Br-CF₃ bond .
- Zn/AcOH Reduction : Selective reduction under mild conditions (rt, 2 h) preserves halogen substituents .
- Microwave-Assisted Nitration : HNO₃/H₂SO₄ at 80°C (10 min) introduces nitro groups with 85% yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
